molecular formula C19H19Cl2N3O2S B5884953 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5884953
M. Wt: 424.3 g/mol
InChI Key: PGPYBFPUYNCYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor signaling.

Mechanism of Action

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This compound binds to the adenosine A1 receptor and prevents the binding of adenosine, thus blocking the downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In the brain, this compound has been shown to increase wakefulness and reduce sleep. This compound has also been shown to reduce pain perception by blocking the antinociceptive effects of adenosine. In the cardiovascular system, this compound has been shown to increase heart rate and blood pressure by blocking the vasodilatory effects of adenosine.

Advantages and Limitations for Lab Experiments

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a well-established and highly selective antagonist of the adenosine A1 receptor. This compound has been extensively studied in various animal models and has been shown to have reproducible effects. However, this compound also has some limitations. It has a short half-life and requires multiple injections to maintain its effects. This compound can also have off-target effects, particularly at high concentrations.

Future Directions

There are several future directions for research on N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide. One area of research is the role of adenosine A1 receptors in the regulation of inflammation. Adenosine A1 receptors have been shown to have anti-inflammatory effects, and this compound could be used to study the role of adenosine A1 receptors in various inflammatory conditions. Another area of research is the development of more selective adenosine A1 receptor antagonists. This compound is highly selective, but it can have off-target effects at high concentrations. Developing more selective antagonists could help to reduce these off-target effects and improve the specificity of adenosine A1 receptor signaling.

Synthesis Methods

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide involves several steps. The first step is the synthesis of 2,4-dichlorobenzylamine, which is then reacted with 1H-pyrazol-4-carboxylic acid to form 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-ylamine. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to form the final product, this compound. The synthesis method of this compound has been well-established and can be easily reproduced in a laboratory setting.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor signaling. Adenosine is a purine nucleoside that acts as a signaling molecule in various physiological processes. Adenosine A1 receptors are widely distributed in the brain and play a crucial role in regulating neuronal activity. This compound has been used to study the role of adenosine A1 receptors in various physiological processes, including sleep regulation, pain perception, and cardiovascular function.

properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2S/c1-12-6-13(2)19(14(3)7-12)27(25,26)23-17-9-22-24(11-17)10-15-4-5-16(20)8-18(15)21/h4-9,11,23H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPYBFPUYNCYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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